

## what is LNP Lipid-5 chemical structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Ionizable Lipid: LNP Lipid-5

#### Introduction

**LNP Lipid-5**, also known as heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is a novel, synthetic ionizable amino lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2][3][4][5] Its structure is designed to ensure efficient encapsulation of mRNA, facilitate endosomal escape, and enable effective protein expression in target cells, while also demonstrating a favorable pharmacokinetic profile and low toxicity.[3][4][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of **LNP Lipid-5**.

## **Chemical Structure and Physicochemical Properties**

**LNP Lipid-5** is characterized by a tertiary amine head group, which is ionizable, and two hydrophobic tails. This amphipathic nature is crucial for its function in forming LNPs. The official IUPAC name for **LNP Lipid-5** is heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate.[5]

Table 1: Chemical and Physicochemical Properties of LNP Lipid-5



| Property          | Value                                                                       | Reference(s) |  |
|-------------------|-----------------------------------------------------------------------------|--------------|--|
| IUPAC Name        | heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate | [5]          |  |
| CAS Number        | 2089251-33-0                                                                | [4][5]       |  |
| Molecular Formula | C44H87NO5                                                                   | [3][4][5]    |  |
| Molecular Weight  | 710.17 g/mol                                                                | [3][4][5]    |  |
| Appearance        | Colorless to light yellow liquid                                            | [3][7]       |  |
| рКа               | 6.56                                                                        | [5]          |  |
| Solubility        | Soluble in Ethanol, DMSO,<br>DMF                                            | [3]          |  |

# Experimental Protocols Synthesis of LNP Lipid-5

A general method for the synthesis of **LNP Lipid-5** involves the reaction of heptadecanoic acid with aminooctanol, followed by esterification under appropriate conditions with the addition of hydroxyethyl nonanol and an oxidant.[7]

## Formulation of LNP-mRNA Nanoparticles

LNP-mRNA formulations incorporating **LNP Lipid-5** are typically prepared using a rapid mixing method, such as microfluidic mixing, to ensure the formation of uniform nanoparticles.

#### Materials:

- LNP Lipid-5
- Dipalmitoylphosphatidylcholine (DSPC)
- Cholesterol
- Polyethylene glycol (PEG)-lipid conjugate (e.g., DMG-PEG 2000)



- mRNA in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)[8]
- Ethanol
- Phosphate-buffered saline (PBS), pH 7.4

#### Protocol:

- Lipid Stock Preparation: Prepare stock solutions of LNP Lipid-5, DSPC, cholesterol, and a
  PEG-lipid in ethanol. A common molar ratio for the lipid mixture is 50:10:38.5:1.5 (LNP Lipid5:DSPC:cholesterol:PEG-lipid).[9]
- Aqueous Phase Preparation: The mRNA is diluted in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5) to a desired concentration (e.g., 200 µg/mL).[8]
- Microfluidic Mixing: The lipid solution in ethanol and the mRNA solution in aqueous buffer are loaded into separate syringes of a microfluidic mixing device. The solutions are mixed at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 10 mL/min).[8]
- Dialysis and Concentration: The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.[8][9] The LNPs can then be concentrated using ultrafiltration if necessary.[8]

### **Characterization of LNP-mRNA Nanoparticles**

- 1. Particle Size and Polydispersity Index (PDI) Measurement:
- Method: Dynamic Light Scattering (DLS).
- Procedure: Dilute the LNP suspension in PBS. Measure the size and PDI using a DLS instrument. Formulations with an average diameter of less than 100 nm and a PDI below 0.2 are generally desired.[8][10]
- 2. Zeta Potential Measurement:
- Method: Laser Doppler Electrophoresis.



- Procedure: Dilute the LNP suspension in deionized water. Measure the zeta potential. A
  near-neutral surface charge at physiological pH is typical for ionizable lipid-based LNPs.[11]
   [12]
- 3. mRNA Encapsulation Efficiency:
- Method: RiboGreen Assay.
- Procedure: The fluorescence of the RiboGreen dye, which binds to nucleic acids, is
  measured in the LNP sample before and after lysis with a detergent (e.g., Triton X-100). The
  encapsulation efficiency is calculated from the difference in fluorescence. High encapsulation
  efficiencies, often exceeding 90%, are achievable.[13]

#### **In Vivo Performance**

Preclinical studies in rats have demonstrated the biodistribution and clearance profile of **LNP Lipid-5**. Following intravenous administration, **LNP Lipid-5** and its metabolites are rapidly distributed, with peak concentrations in most tissues occurring within one hour.[2] The highest concentrations are observed in the liver and spleen.[4] Clearance is also rapid, with the lipid and its metabolites being primarily cleared through hepatobiliary and renal pathways within 168 hours, with no evidence of significant tissue accumulation.[2] In terms of efficacy, LNPs formulated with Lipid-5 have been shown to lead to consistent levels of protein expression upon repeat dosing in mice.[6]

Table 2: Summary of In Vivo Performance of LNP Lipid-5 Formulations



| Parameter          | Observation                                                                                                    | Species            | Reference(s) |
|--------------------|----------------------------------------------------------------------------------------------------------------|--------------------|--------------|
| Biodistribution    | Rapid distribution with peak concentrations within 1 hour in most tissues. Highest levels in liver and spleen. | Rat                | [2][4]       |
| Clearance          | Complete clearance within 168 hours via hepatobiliary and renal routes.                                        | Rat                | [2]          |
| Protein Expression | Consistent protein expression levels observed with repeat dosing.                                              | Mouse              | [6]          |
| Toxicity           | Described as having non-toxic side effects.                                                                    | Rodent and Primate | [3]          |

# **Logical Workflow**

The following diagram illustrates the general workflow from LNP-mRNA formulation to in vivo application.





Click to download full resolution via product page

Caption: Workflow for LNP-mRNA formulation, characterization, and in vivo application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. blog.curapath.com [blog.curapath.com]



- 2. Biodistribution of Lipid 5, mRNA, and Its Translated Protein Following Intravenous Administration of mRNA-Encapsulated Lipid Nanoparticles in Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate CAS#: 2089251-33-0 [m.chemicalbook.com]
- 4. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate | 2089251-33-0 [chemicalbook.com]
- 5. Lipid 5 | CAS 2089251-33-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate [chembk.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Lipid Nanoparticles Echelon Biosciences [echelon-inc.com]
- 10. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liposomes.bocsci.com [liposomes.bocsci.com]
- 12. Tailoring lipid nanoparticle dimensions through manufacturing processes RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [what is LNP Lipid-5 chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928362#what-is-lnp-lipid-5-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com